molecular formula C14H13BrN2O3S B3549315 2-(benzenesulfonamido)-N-(2-bromophenyl)acetamide

2-(benzenesulfonamido)-N-(2-bromophenyl)acetamide

Cat. No.: B3549315
M. Wt: 369.24 g/mol
InChI Key: RIDTYXPFOCAXBL-UHFFFAOYSA-N
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Description

2-(benzenesulfonamido)-N-(2-bromophenyl)acetamide is an organic compound with a complex structure that includes a benzenesulfonamide group and a bromophenylacetamide moiety

Properties

IUPAC Name

2-(benzenesulfonamido)-N-(2-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O3S/c15-12-8-4-5-9-13(12)17-14(18)10-16-21(19,20)11-6-2-1-3-7-11/h1-9,16H,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIDTYXPFOCAXBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzenesulfonamido)-N-(2-bromophenyl)acetamide typically involves the reaction of benzenesulfonamide with 2-bromophenylacetic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial-grade solvents and reagents, as well as optimized reaction conditions to ensure high yield and purity. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(benzenesulfonamido)-N-(2-bromophenyl)acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the 2-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, particularly at the benzenesulfonamide group, leading to the formation of sulfonic acids or sulfinic acids.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, and the reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).

Major Products Formed

    Substitution Reactions: Products include substituted phenylacetamides with various functional groups replacing the bromine atom.

    Oxidation and Reduction Reactions: Products include sulfonic acids, sulfinic acids, and reduced amides.

    Hydrolysis: Products include 2-bromophenylacetic acid and benzenesulfonamide.

Scientific Research Applications

2-(benzenesulfonamido)-N-(2-bromophenyl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in studies involving enzyme inhibition, as the sulfonamide group is known to interact with various biological targets.

    Industry: It can be used in the production of specialty chemicals and materials, including polymers and advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-(benzenesulfonamido)-N-(2-bromophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The bromophenyl group can also participate in hydrophobic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Bromophenyl)acetamide: Similar structure but lacks the benzenesulfonamide group.

    Benzenesulfonamide: Contains the sulfonamide group but lacks the bromophenylacetamide moiety.

    N-(2-Bromophenyl)acetamide: Similar structure but lacks the benzenesulfonamide group.

Uniqueness

2-(benzenesulfonamido)-N-(2-bromophenyl)acetamide is unique due to the presence of both the benzenesulfonamide and bromophenylacetamide groups This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(benzenesulfonamido)-N-(2-bromophenyl)acetamide
Reactant of Route 2
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2-(benzenesulfonamido)-N-(2-bromophenyl)acetamide

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